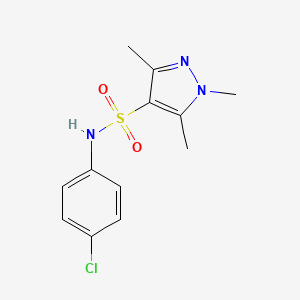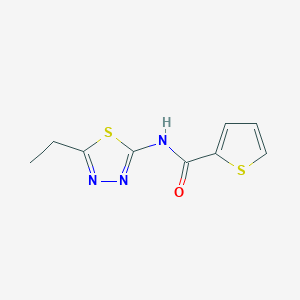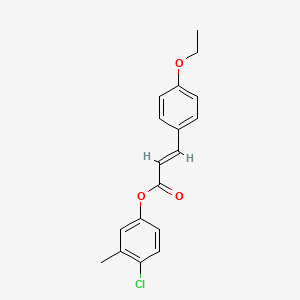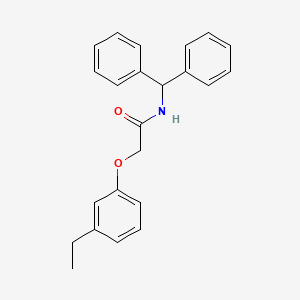![molecular formula C16H23FN4O2 B5691087 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a critical component of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.
Mécanisme D'action
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage, and its activation leads to cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1 by 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell death in cancer cells, both as a monotherapy and in combination with DNA-damaging agents. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to enhance the immune response to cancer, leading to improved antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of more moderate inhibition of CHK1. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has poor solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane. One area of interest is the development of combination therapies that target multiple components of the DNA damage response pathway. Another area of interest is the investigation of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane as a radiosensitizer in combination with proton therapy, which is a type of radiation therapy that delivers high doses of radiation to tumors while minimizing damage to surrounding healthy tissue. Finally, the development of more soluble analogs of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane could improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane involves several steps, including the reaction of 5-fluoro-4-morpholin-4-ylpyrimidine-2-amine with 2-chloroacetaldehyde diethyl acetal, followed by cyclization with N-methylpiperazine. The resulting product is then reacted with 1,2-dibromoethane to form the spirocyclic intermediate, which is further treated with sodium methoxide to obtain 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane in its final form.
Applications De Recherche Scientifique
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy, in preclinical models of cancer. It has also been investigated as a monotherapy for several types of cancer, including ovarian, breast, and lung cancer. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to sensitize cancer cells to immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, which are used to treat advanced-stage cancers.
Propriétés
IUPAC Name |
9-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c17-13-10-18-15(19-14(13)20-5-8-22-9-6-20)21-4-1-2-16(11-21)3-7-23-12-16/h10H,1-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJXVKOWUOROQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C3=NC=C(C(=N3)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)

![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

